Optical Rotation: β-L vs. β-D Isomer
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose exhibits positive specific optical rotation of [α]20/D +12.5±0.5° (c = 2.4% in chloroform), whereas the β-D-isomer (CAS 13035-61-5) exhibits negative rotation of [α]20/D -13.0° to -16.0° (c = 5% in chloroform) . The magnitude and direction of optical rotation are directly linked to the absolute configuration (L vs. D) of the ribofuranose backbone and serve as the primary analytical differentiator between these enantiomeric compounds .
Target: +12.5±0.5° (c=2.4%, CHCl₃)
Comparator: approx. -14.5° (c=5%, CHCl₃)
Supports enantiomeric identity verification and QC release testing.
Polarimetry at 20°C; opposite sign confirms L-configuration.
| Evidence Dimension | Specific Optical Rotation [α]20/D |
|---|---|
| Target Compound Data | +12.5±0.5° (c = 2.4% in CHCl3) |
| Comparator Or Baseline | β-D-isomer (CAS 13035-61-5): -13.0° to -16.0° (c = 5% in CHCl3) |
| Quantified Difference | Opposite sign; approximately +12.5° vs. approximately -14.5° (midpoint) |
| Conditions | Polarimetry at 20°C, chloroform solvent |
Why This Matters
Enables unambiguous identity verification and QC release testing, preventing costly synthetic failures caused by enantiomeric cross-contamination.
